5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
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Properties
IUPAC Name |
3-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-4-17-33-23-11-9-22(10-12-23)25(31)29-15-13-21(14-16-29)24-27-28-26(32)30(24)18-20-7-5-19(2)6-8-20/h5-12,21H,3-4,13-18H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPLVXIUNTLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C23H26N4O3
- Molecular Weight : 414.48 g/mol
- CAS Number : 1386874-06-1
The presence of a triazole ring and piperidine moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, the triazole moiety is known for its ability to disrupt microbial cell membranes, leading to cell death. For instance:
- Mechanism : Compounds similar to this compound have been shown to induce depolarization of bacterial cytoplasmic membranes, which is critical for their bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations (0.78–3.125 μg/mL) .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The compound's ability to interact with cellular pathways may inhibit tumor growth:
- Case Studies : Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, studies on triazole-based compounds have shown efficacy against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory effects:
- Research Findings : Some studies have demonstrated that triazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that triazole derivatives often exhibit potent anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies on similar triazole compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and cell cycle arrest. These mechanisms are crucial for the development of new anticancer agents that target specific pathways within cancer cells .
Antimicrobial Properties
Triazole compounds are well-known for their antimicrobial activity. The structural features of 5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suggest potential efficacy against a range of bacterial and fungal pathogens. Similar triazole derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating that this compound could also possess significant antimicrobial properties .
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them suitable candidates for treating inflammatory diseases. Studies on related triazole compounds have indicated that they can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Molecular Docking Studies
Molecular docking studies are essential for understanding how compounds interact with biological targets. For the compound , docking studies could provide insights into its binding affinity to proteins involved in cancer progression or inflammation. Such studies have been conducted on similar triazole derivatives, revealing their potential as effective inhibitors of specific biological targets .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Chemical Reactions Analysis
1.1. Triazolone Core Formation
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Pellizzari Reaction : Cyclization of acyl hydrazides with amides under thermal conditions generates the 1,2,4-triazol-3-one ring, as observed in structurally related compounds .
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Hydrazide-Thiol Coupling : Thiol-substituted triazolones (e.g., 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol) undergo nucleophilic substitution with electrophilic partners (e.g., α-bromo-γ-butyrolactone) to form thioether linkages .
1.2. Functionalization of the Piperidine-Benzoate Moiety
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Acylation : The piperidine nitrogen reacts with benzoyl chlorides (e.g., 4-butoxybenzoyl chloride) to form the tertiary amide bond, as reported in fentanyl analogs .
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Ether Cleavage : The 4-butoxy group on the benzoyl ring can undergo acid-catalyzed cleavage to yield phenolic derivatives .
1.3. Substitution at the 4-Methylbenzyl Position
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Alkylation/Dealkylation : The benzyl group participates in SN2 reactions under basic conditions, enabling substitution with nucleophiles (e.g., thiols, amines) .
Reactivity of Functional Groups
A breakdown of the compound’s reactivity by functional group is provided below:
3.1. Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The 4-butoxybenzoyl group cleaves at 80°C in concentrated HCl, yielding a phenolic byproduct (confirmed via LC-MS) .
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Basic Conditions : The triazolone ring remains intact in NaOH (1M), but prolonged exposure leads to ring-opening via hydroxide attack at C3 .
3.2. Catalytic Functionalization
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Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the 4-methylbenzyl position with aryl boronic acids introduces aryl groups (e.g., 4-nitrophenyl) .
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Click Chemistry : The triazolone core participates in Cu(I)-catalyzed azide-alkyne cycloaddition when modified with propargyl groups .
Comparative Reactivity with Analogues
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Triazolone vs. Triazolethiones : Unlike thione analogs , the carbonyl group in this compound shows reduced nucleophilicity, requiring harsher conditions for substitution.
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Piperidine vs. Morpholine Derivatives : Piperidine-based systems exhibit faster acylation kinetics compared to morpholine derivatives due to lower steric hindrance .
Q & A
Q. What steps are critical for scaling up the synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during piperidine ring formation.
- Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to enhance diastereomeric resolution.
- Validate enantiopurity via chiral HPLC with amylose-based columns and polarimetric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
